molecular formula C11H11FN2OS B6048422 3-(4-fluorophenyl)-5,6-dihydro-2H-imidazo[2,1-b][1,3]thiazol-3-ol

3-(4-fluorophenyl)-5,6-dihydro-2H-imidazo[2,1-b][1,3]thiazol-3-ol

Cat. No.: B6048422
M. Wt: 238.28 g/mol
InChI Key: XWXKKFDRFTZAON-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-5,6-dihydro-2H-imidazo[2,1-b][1,3]thiazol-3-ol is a heterocyclic compound that contains both imidazole and thiazole rings. The presence of these rings makes it a versatile molecule with potential applications in various fields, including medicinal chemistry and materials science. The compound’s unique structure allows it to interact with biological systems in diverse ways, making it a subject of interest for researchers.

Preparation Methods

The synthesis of 3-(4-fluorophenyl)-5,6-dihydro-2H-imidazo[2,1-b][1,3]thiazol-3-ol typically involves the reaction of 4-fluorophenacyl bromide with a suitable thiourea derivative under Hantzsch thiazole synthesis conditions . This reaction is usually carried out in the presence of a green solvent like ethanol, which facilitates the formation of the thiazole ring. The reaction conditions, such as temperature and reaction time, can be optimized to achieve high yields and purity of the desired product.

Chemical Reactions Analysis

3-(4-fluorophenyl)-5,6-dihydro-2H-imidazo[2,1-b][1,3]thiazol-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Scientific Research Applications

3-(4-fluorophenyl)-5,6-dihydro-2H-imidazo[2,1-b][1,3]thiazol-3-ol has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its ability to interact with various biological targets makes it a promising candidate for drug development.

    Biological Studies: The compound is used in biological studies to understand its interaction with enzymes and receptors, which can provide insights into its mechanism of action and potential therapeutic uses.

    Materials Science: The compound’s unique structure allows it to be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-5,6-dihydro-2H-imidazo[2,1-b][1,3]thiazol-3-ol involves its interaction with various molecular targets, including enzymes and receptors . The compound can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in its potential use as an anticancer agent. Additionally, the compound can modulate the activity of enzymes involved in metabolic pathways, further contributing to its biological effects.

Comparison with Similar Compounds

3-(4-fluorophenyl)-5,6-dihydro-2H-imidazo[2,1-b][1,3]thiazol-3-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of imidazole and thiazole rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-(4-fluorophenyl)-5,6-dihydro-2H-imidazo[2,1-b][1,3]thiazol-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2OS/c12-9-3-1-8(2-4-9)11(15)7-16-10-13-5-6-14(10)11/h1-4,15H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWXKKFDRFTZAON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=N1)SCC2(C3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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